Product packaging for 2,2-Dipropylpentanoic acid(Cat. No.:CAS No. 52061-75-3)

2,2-Dipropylpentanoic acid

Cat. No.: B048602
CAS No.: 52061-75-3
M. Wt: 186.29 g/mol
InChI Key: UMJGAWHIMHSGMU-UHFFFAOYSA-N
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Description

2,2-Dipropylpentanoic acid is a synthetic, branched-chain carboxylic acid of significant interest in medicinal chemistry and biochemical research. Its unique structure, featuring two propyl groups at the beta (2-) carbon, confers distinct steric and electronic properties that influence its behavior in biological systems. This compound serves as a valuable scaffold or intermediate in the synthesis of more complex molecules, particularly those targeting metabolic pathways and enzymatic processes. Researchers utilize this compound to investigate its potential as a modulator of enzymes like fatty acid amide hydrolase (FAAH) or other hydrolases, given its structural similarity to fatty acid derivatives. Its mechanism of action is often probed in the context of enzyme inhibition, where the bulky dipropyl group adjacent to the carboxylic acid moiety can sterically hinder access to an enzyme's active site or alter the compound's binding affinity. This makes it a crucial tool for studying substrate-enzyme interactions and for the rational design of novel inhibitors. Furthermore, its applications extend to materials science, where it can be used as a building block for polymers or as a ligand in coordination chemistry. Our high-purity product is rigorously quality-controlled to ensure batch-to-batch consistency, providing researchers with a reliable chemical for their investigative work in developing new therapeutic agents and probing complex biochemical mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B048602 2,2-Dipropylpentanoic acid CAS No. 52061-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dipropylpentanoic acid
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InChI

InChI=1S/C11H22O2/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJGAWHIMHSGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90200037
Record name 2,2-Dipropylpentanoic acid
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Molecular Weight

186.29 g/mol
Source PubChem
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CAS No.

52061-75-3
Record name 2,2-Dipropylpentanoic acid
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Record name 2,2-Dipropylpentanoic acid
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Record name 2,2-Dipropylpentanoic acid
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Record name 2,2-dipropylvaleric acid
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Record name 2,2-DIPROPYLPENTANOIC ACID
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Synthetic Methodologies and Reaction Pathways of 2,2 Dipropylpentanoic Acid

Derivatization Strategies for 2,2-Dipropylpentanoic Acid

Functionalization at Alpha-Carbon and Other Sites

The modification of this compound through synthetic reactions primarily targets positions other than the alpha-carbon due to its unique structural characteristics. The functionalization strategies are dictated by the reactivity of the available C-H bonds and the carboxylic acid group.

Inertness of the Alpha-Carbon

The alpha-carbon of this compound is a quaternary carbon, meaning it is bonded to four other carbon atoms (the carboxyl carbon and the three propyl chains). A significant consequence of this structure is the absence of any alpha-hydrogens. Many classic alpha-substitution reactions for carbonyl compounds, such as halogenation, alkylation, and aldol-type condensations, proceed through the formation of an enol or enolate intermediate. msu.eduwikipedia.org The formation of these intermediates requires the removal of a weakly acidic proton from the alpha-carbon. wikipedia.orgoregonstate.edu Since this compound lacks an alpha-hydrogen, it cannot form these intermediates and is therefore unreactive towards typical alpha-functionalization reactions. libretexts.org

Functionalization at β-Methylene Sites

Despite the unreactive alpha-position, recent research has demonstrated the feasibility of functionalizing the carbon skeleton of this compound at other sites. Specifically, late-stage deuteration of the β-C(sp³)–H bonds has been successfully achieved. chemrxiv.org This transformation highlights a modern approach to modifying otherwise unreactive positions in aliphatic carboxylic acids.

Research has shown that using a palladium catalyst system enables the selective introduction of deuterium (B1214612) exclusively at the β-methylene positions of this compound. chemrxiv.orgchemrxiv.org The process involves a reversible C-H activation mechanism. chemrxiv.org The reaction conditions typically utilize a palladium(II) acetate (B1210297) catalyst in combination with specialized ligands, such as N-acylamino acids or ethylenediamine-based ligands, and a deuterated solvent that serves as the deuterium source. chemrxiv.orgthieme-connect.de This method is notable for its functional group tolerance and its ability to functionalize non-activated methylene (B1212753) C(sp³)–H bonds. chemrxiv.org

Reaction TypeSubstrateCatalyst SystemDeuterium SourceKey FindingReference
β-C(sp³)–H DeuterationThis compoundPd(OAc)₂, Ethylenediamine-derived ligand, Ag₂CO₃d1-HFIP (Hexafluoroisopropanol-d1)Achieved selective deuteration exclusively at the β-methylene positions. chemrxiv.orgchemrxiv.org

Functionalization of the Carboxyl Group

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester. For example, reacting this compound with methanol (B129727) would yield methyl 2,2-dipropylpentanoate. cymitquimica.comvulcanchem.com

Neutralization: Reaction with a base to form a carboxylate salt. cymitquimica.com

Conversion to Acyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the carboxylic acid into a more reactive acyl chloride or bromide, which can then be used in further syntheses. msu.edu

These reactions are standard for carboxylic acids and represent the most direct pathway for the chemical modification of this compound.

Chemical Reactivity and Mechanistic Investigations of 2,2 Dipropylpentanoic Acid

Acid-Base Properties and Neutralization Reactions

As a carboxylic acid, 2,2-dipropylpentanoic acid possesses acidic properties due to the presence of the carboxyl (-COOH) functional group. cymitquimica.com This group can donate a proton (H⁺), allowing the compound to participate in acid-base neutralization reactions. When reacted with a base, it forms a salt and water. For instance, the reaction with a strong base like sodium hydroxide (B78521) (NaOH) results in the formation of sodium 2,2-dipropylpentanoate and water. libretexts.orgopentextbc.ca

The neutralization reaction can be represented as follows:

C₁₁H₂₂O₂ + NaOH → NaC₁₁H₂₁O₂ + H₂O

The pH of the resulting salt solution depends on the strength of the acid and base involved. In the reaction with a strong base, the resulting salt solution will have a pH greater than 7. libretexts.org

Table 1: Common Neutralization Reaction

Reactant 1Reactant 2Products
This compoundSodium Hydroxide (NaOH)Sodium 2,2-dipropylpentanoate, Water (H₂O)

Reactions Involving the Carboxyl Functional Group

The carboxyl group is the primary site of reactivity for this compound, undergoing typical reactions such as esterification and amidation. cymitquimica.com

Esterification is a common reaction of carboxylic acids, including this compound. cymitquimica.com This reaction involves the treatment of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid, to produce an ester and water. scienceready.com.auchemguide.co.uk The reaction is a reversible condensation reaction. scienceready.com.auyoutube.com

For example, the reaction of this compound with methanol (B129727), catalyzed by an acid (H⁺), would hypothetically yield methyl 2,2-dipropylpentanoate. vulcanchem.com

General Esterification Reaction:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Heating the reaction mixture is often necessary to increase the reaction rate. scienceready.com.au To drive the equilibrium towards the formation of the ester, the water produced is often removed. google.com

Amidation involves the reaction of a carboxylic acid with an amine to form an amide. However, the direct reaction of a carboxylic acid and an amine is often slow and requires strong heating. libretexts.org More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which then reacts with the amine to form the amide. libretexts.orgmasterorganicchemistry.com

Alternatively, coupling agents can be used to facilitate the direct amidation of carboxylic acids. core.ac.ukrsc.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Various catalysts, including those based on boron or metals like zirconium and hafnium, have been developed to promote direct amidation under milder conditions. organic-chemistry.orgmdpi.com

Table 2: Common Methods for Amide Synthesis from Carboxylic Acids

MethodReagentsKey Features
Direct Thermal Amidation Amine, HeatRequires high temperatures; can be inefficient. masterorganicchemistry.com
Via Acid Chlorides Thionyl chloride (SOCl₂), then AmineHighly reactive intermediate; produces HCl as a byproduct. masterorganicchemistry.com
Using Coupling Agents Amine, Coupling agent (e.g., DCC, HATU)Milder conditions; widely used in peptide synthesis. fishersci.co.uk
Catalytic Amidation Amine, Catalyst (e.g., Boronic acids, Metal complexes)More atom-economical and environmentally friendly. organic-chemistry.orgmdpi.com

Reactions at the Quaternary Alpha-Carbon Center

The alpha-carbon of this compound is a quaternary carbon, meaning it is bonded to four other carbon atoms. masterorganicchemistry.com This structural feature significantly influences the reactivity at this position.

The presence of three propyl groups attached to the alpha-carbon creates significant steric hindrance. masterorganicchemistry.comyoutube.com This steric bulk can hinder or prevent reactions that typically occur at the alpha-carbon of less substituted carboxylic acids. For example, in reactions like Sₙ2, where a nucleophile needs to approach the carbon center, significant steric hindrance can dramatically slow down or even prevent the reaction. masterorganicchemistry.comnih.gov

The bulky nature of the substituents around the quaternary alpha-carbon in this compound can make it a challenging substrate for certain transformations. mdpi.comnih.gov However, this steric hindrance can also be leveraged to direct reactions to other, less hindered positions within the molecule. nih.gov

Advanced Mechanistic Studies of this compound Transformations

Recent research has explored the mechanistic details of reactions involving this compound, particularly in the context of C-H activation and deuteration.

In studies on late-stage β-C(sp³)–H deuteration of carboxylic acids, this compound was used as a substrate to investigate the reactivity towards β-methylene positions. chemrxiv.orgchemrxiv.org These studies, employing palladium catalysis, demonstrated that deuterium (B1214612) incorporation could be achieved at these positions. chemrxiv.org The research highlighted the development of ligands that enable the activation of typically unreactive C(sp³)–H bonds. chemrxiv.orgthieme-connect.de

Mechanistic investigations suggested that the C–H activation step can be reversible. chemrxiv.orgchemrxiv.org These advanced studies provide valuable insights into the fundamental reactivity of sterically congested carboxylic acids and open avenues for the selective functionalization of such molecules.

Kinetic Analysis and Rate Law Determination

A comprehensive kinetic analysis of reactions involving this compound is essential for understanding reaction mechanisms and optimizing conditions. The determination of a rate law, which mathematically describes the relationship between reactant concentrations and reaction rate, is a primary objective of such studies. yorku.cadavidson.edu

The general form of a rate law is expressed as:

Rate = k[A]m[B]n

where:

[A] and [B] are the molar concentrations of the reactants. yorku.ca

m and n are the reaction orders with respect to each reactant, which are determined experimentally. yorku.ca

k is the rate constant, a proportionality constant that is temperature-dependent. libretexts.org

Experimental methods like the method of initial rates and graphical methods are commonly employed to determine the orders of reaction and the rate constant. yorku.calibretexts.org In the method of initial rates, the initial rate of reaction is measured at different initial concentrations of reactants. libretexts.org By comparing the changes in rate with the changes in concentration, the reaction order for each reactant can be deduced. yorku.ca

For instance, if doubling the concentration of this compound doubles the reaction rate while keeping other reactant concentrations constant, the reaction is first-order with respect to this compound. If doubling the concentration quadruples the rate, the reaction is second-order. libretexts.org

Graphical methods involve plotting the concentration of a reactant versus time. The linearity of the resulting plot for different concentration functions (e.g., [A], ln[A], or 1/[A]) indicates the order of the reaction. libretexts.org

Reaction Order Rate Law Integrated Rate Law Characteristic Plot
ZeroRate = k[A] = [A]₀ - kt[A] vs. t
FirstRate = k[A]ln[A] = ln[A]₀ - ktln[A] vs. t
SecondRate = k[A]²1/[A] = 1/[A]₀ + kt1/[A] vs. t

This table provides a summary of rate laws and characteristic plots for different reaction orders.

Stereochemical Outcomes in Reaction Pathways

The stereochemistry of reactions involving this compound is a critical aspect of its chemical reactivity, particularly when new chiral centers are formed. ochemtutor.com Although this compound itself is achiral, its reactions can lead to the formation of stereoisomers depending on the reaction mechanism. ochemtutor.com

The stereochemical outcome is largely determined by the nature of the intermediates and the reaction pathway. For instance, reactions proceeding through planar intermediates, such as carbocations, often result in a mixture of stereoisomers because the subsequent attack of a nucleophile can occur from either face of the plane. ochemtutor.com

Conversely, concerted reactions or those involving backside attack (SN2-type mechanisms) can proceed with a high degree of stereoselectivity, leading to the formation of a single stereoisomer. nih.gov The stereochemistry established in an early step of a reaction is often preserved in subsequent steps. nih.gov Computational studies and mechanistic investigations are crucial in predicting and explaining the stereochemical outcomes of such reactions. nih.govorganic-chemistry.org

Key factors influencing stereochemical outcomes include:

The mechanism of the reaction (e.g., SN1, SN2, addition). ochemtutor.com

The presence of chiral catalysts or reagents.

The structure of the substrate and its ability to influence the direction of attack.

Characterization and Role of Reaction Intermediates

In reactions involving this compound, the formation of intermediates can be inferred through various experimental and computational techniques. Spectroscopic methods can sometimes be used to directly observe these transient species. uoanbar.edu.iq

Carbocations: These positively charged species can be formed, for example, during certain acid-catalyzed reactions. The stability of carbocations follows the order: tertiary > secondary > primary. ddugu.ac.inlibretexts.org The presence of a carbocation intermediate can lead to rearrangements and a mixture of products. ddugu.ac.in The solvent can play a significant role in stabilizing charged intermediates like carbocations. libretexts.org

Carbanions: These negatively charged species can be generated by the removal of a proton. The stability of carbanions is influenced by the electron-withdrawing or -donating nature of adjacent groups. uoanbar.edu.iq

The identification and characterization of these intermediates are vital for elucidating the reaction mechanism. uoanbar.edu.iq This understanding allows for the prediction of products and the development of more efficient and selective synthetic methods. embibe.com

Oxidation and Reduction Chemistry of this compound

Oxidation and reduction reactions involve the transfer of electrons. khanacademy.org Oxidation is the loss of electrons or an increase in oxidation state, often involving the addition of oxygen or removal of hydrogen. savemyexams.combyjus.com Reduction is the gain of electrons or a decrease in oxidation state, often involving the addition of hydrogen or removal of oxygen. savemyexams.combyjus.com

The carboxylic acid functional group in this compound can undergo both oxidation and reduction, although the quaternary α-carbon presents some steric hindrance.

Oxidation: While carboxylic acids are generally resistant to further oxidation under mild conditions, strong oxidizing agents can lead to the degradation of the molecule. The focus of oxidation studies on related carboxylic acids has often been on the functionalization of C-H bonds at positions other than the carboxyl group. chemrxiv.org For instance, late-stage β-C(sp³)–H deuteration of free carboxylic acids has been achieved using specific catalyst systems. chemrxiv.org

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Advanced Analytical Techniques for the Characterization of 2,2 Dipropylpentanoic Acid

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of 2,2-Dipropylpentanoic acid. They probe the interactions of the molecule with electromagnetic radiation to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. azooptics.com For this compound (C11H22O2), both ¹H and ¹³C NMR are employed to confirm its unique structure, which features a quaternary carbon at the C2 position. azooptics.comnih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to the molecule's symmetry, the three propyl groups would yield distinct sets of signals. The protons of the methyl (CH₃) and methylene (B1212753) (CH₂) groups would appear as multiplets in the upfield region, characteristic of alkyl chains. The acidic proton of the carboxylic acid group (-COOH) would produce a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. libretexts.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. azooptics.com For this compound, one would expect to see signals corresponding to the carboxyl carbon, the quaternary α-carbon, and the various methylene and methyl carbons of the propyl groups. The carboxyl carbon signal appears significantly downfield (typically >170 ppm), while the quaternary carbon would also be distinct. azooptics.com Two-dimensional NMR techniques like COSY and HMBC can further confirm the connectivity between protons and carbons, solidifying the structural assignment. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and structures.

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. ucsf.edu When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and specific tool for both the identification and quantification of this compound in complex mixtures. lcms.czmdpi.com

Electron Ionization (EI) and Chemical Ionization (CI): In GC-MS, ionization is often achieved through electron ionization (EI), which is a high-energy process that causes extensive fragmentation of the molecule. uni-saarland.de This fragmentation is reproducible and creates a characteristic mass spectrum that can be used as a "fingerprint" for library matching and structural confirmation. uni-saarland.de Key fragments for this compound would result from the cleavage of the propyl groups and the loss of the carboxyl group. Softer ionization techniques like chemical ionization (CI) can also be used to generate a more prominent molecular ion or protonated molecule peak ([M+H]⁺), which helps in confirming the molecular weight (186.29 g/mol ). nih.govuni-saarland.de

Electrospray Ionization (ESI): In LC-MS, electrospray ionization (ESI) is commonly used. It is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, with minimal fragmentation. mdpi.com This is particularly useful for quantifying the compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. uni-saarland.de

Table 2: Potential Mass Fragments of this compound in EI-MS

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.com

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. mt.com For a molecule to be IR active, its vibration must cause a change in the dipole moment. edinst.com In this compound, the most characteristic IR absorption bands are associated with the carboxylic acid group. A very broad band is expected in the 2500-3300 cm⁻¹ region due to the O-H stretching vibration of the hydrogen-bonded dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. C-H stretching vibrations of the alkyl propyl groups will appear just below 3000 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. mt.com A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com While the O-H stretch is typically weak in Raman, the C=O stretch gives a moderately intense band. Raman spectroscopy is particularly effective for observing the C-C bond vibrations of the alkyl backbone, which are often weak in the IR spectrum. nih.gov The symmetric C-H stretching and bending modes also give rise to strong Raman signals. nih.gov The complementary nature of IR and Raman provides a comprehensive vibrational profile of the molecule. edinst.com

Table 3: Characteristic Vibrational Frequencies for this compound

Chromatographic Separation Sciences

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org The development of robust chromatographic methods is essential for isolating this compound from reaction mixtures or biological matrices and for performing accurate quantitative analysis.

Both GC and LC are powerful techniques for the analysis of this compound, with the choice depending on the sample matrix and the required sensitivity. brieflands.com

Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds like carboxylic acids. libretexts.orglcservicesltd.co.uk For this compound, analysis can be performed directly on a polar capillary column (e.g., a wax or a column functionalized for free fatty acid analysis). brieflands.com A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons. brieflands.com Method development involves optimizing the oven temperature program to ensure good separation from other components without excessive peak broadening. mdpi.com To improve peak shape and thermal stability, the acid can be derivatized (e.g., to its methyl or silyl (B83357) ester) before analysis, which makes it more volatile and less polar. nist.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is highly versatile for the analysis of less volatile or thermally sensitive compounds. lcservicesltd.co.uk this compound can be analyzed using a reversed-phase (RP) HPLC method. sielc.com A C18 or C8 column is typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol (B129727) mixture. lcms.czsielc.com The acidic modifier (e.g., phosphoric acid or formic acid) ensures that the carboxylic acid remains in its protonated, less polar form, leading to better retention and peak shape. sielc.com Detection is commonly achieved using a UV detector (at low wavelengths, ~210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). lcms.cznih.gov

Table 4: Example Chromatographic Conditions for this compound Analysis

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and analysis of ionic compounds. vneshbiotorg.ru It is particularly useful for analyzing the carboxylate anion of this compound.

Ion-Exclusion Chromatography (IEC): This is the primary IC mode for separating weak acids like carboxylic acids. chromatographyonline.comshimadzu.com The separation occurs on a stationary phase consisting of a high-capacity cation exchange resin in the H⁺ form. The mechanism involves the exclusion of the fully dissociated strong acid anions from the resin pores, while the weakly dissociated this compound can enter the pores, leading to its retention. shimadzu.com The mobile phase is typically a dilute strong acid (e.g., sulfuric or perchloric acid). shimadzu.com Detection is often performed using a conductivity detector after a suppressor is used to reduce the background conductivity of the eluent. vneshbiotorg.ru

Ion-Pair Chromatography: Alternatively, ion-pair chromatography can be used. chromatographyonline.com This technique is performed on a reversed-phase column where an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt) is added to the mobile phase. The reagent forms a neutral ion pair with the carboxylate anion, which can then be retained and separated by the non-polar stationary phase. chromatographyonline.com

Table of Compounds Mentioned

Advanced Sample Preparation and Derivatization Techniques

The accurate and sensitive analysis of this compound, a branched-chain carboxylic acid, by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) necessitates specific sample preparation and derivatization strategies. Due to its polarity and relatively low volatility, direct GC analysis of this compound is challenging. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form, thereby improving chromatographic resolution and detection sensitivity. researchgate.netjbino.com

A common and effective approach for the derivatization of carboxylic acids, including analogues of this compound, is esterification. Several reagents can be employed for this purpose. One widely used method involves derivatization with pentafluorobenzyl bromide (PFBBr). nih.govnih.gov This reaction converts the carboxylic acid to its corresponding pentafluorobenzyl ester, which is highly amenable to GC-MS analysis with electron capture detection or mass spectrometry in negative chemical ionization mode, offering excellent sensitivity. The derivatization is typically carried out in an organic solvent with a suitable base to facilitate the reaction.

Another effective class of derivatizing agents are chloroformates, such as benzyl (B1604629) chloroformate (BCF). bevital.no This reagent reacts with carboxylic acids to form benzyl esters. The use of an emulsifier like dimethyl sulfoxide (B87167) (DMSO) can be employed to create a homogenous reaction system, leading to high derivatization efficiency under mild conditions. bevital.no

Silylation is another established derivatization technique for compounds with active hydrogens, such as carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. jbino.com This process significantly increases the volatility of the analyte.

For liquid chromatography-mass spectrometry (LC-MS) analysis, while derivatization is not always mandatory, it can enhance chromatographic retention on reversed-phase columns and improve ionization efficiency. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) have been successfully used to derivatize short-chain fatty acids for LC-MS/MS analysis. nih.gov

The selection of the appropriate derivatization reagent and optimization of reaction conditions are critical for achieving reliable and quantitative results in the analysis of this compound. Key parameters to consider include reaction time, temperature, pH, and the solvent system. nih.gov

Table 1: Derivatization Reagents for the Analysis of Short-Chain Fatty Acids (as analogues for this compound)

Derivatization Reagent Abbreviation Target Functional Group Resulting Derivative Typical Analytical Technique Reference
Pentafluorobenzyl bromide PFBBr Carboxylic acid Pentafluorobenzyl ester GC-MS nih.govnih.gov
Benzyl chloroformate BCF Carboxylic acid Benzyl ester GC-MS bevital.no
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Carboxylic acid Trimethylsilyl ester GC-MS jbino.com

Integration of Multi-Modal Analytical Platforms for Comprehensive Profiling

A single analytical technique often provides an incomplete picture of a complex biological or chemical system. The integration of multi-modal analytical platforms, where data from two or more distinct analytical techniques are combined, offers a more comprehensive and robust characterization of analytes like this compound and their biological context. This approach is particularly powerful in fields like metabolomics, where understanding the interplay of various metabolites is crucial. nih.gov

For the comprehensive profiling of this compound, a combination of chromatographic techniques coupled with mass spectrometry and spectroscopic methods can be highly informative. For instance, the integration of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide a broader coverage of metabolites in a sample. While GC-MS is well-suited for volatile and semi-volatile compounds, often after derivatization, LC-MS can analyze a wider range of polar and non-polar compounds in their native form or after a different derivatization strategy. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can be integrated with mass spectrometry-based methods. While MS provides sensitive detection and identification based on mass-to-charge ratio and fragmentation patterns, NMR offers detailed structural information and non-destructive analysis. sigmaaldrich.com For a compound like this compound, ¹H-NMR and ¹³C-NMR can definitively confirm the structure and identify isomers. The combination of MS and NMR data provides a high level of confidence in compound identification.

In the context of biological studies, data from analytical platforms measuring this compound can be integrated with other "omics" data, such as genomics, transcriptomics, or proteomics. For example, correlating the concentration of this compound, as measured by GC-MS, with microbial gene expression data (metagenomics) from the gut can provide insights into the metabolic pathways responsible for its production. nih.gov This multi-omics approach enables a more holistic understanding of the role of specific molecules in biological systems. asm.org

The integration of data from these different platforms requires sophisticated bioinformatics tools and statistical analysis to align and correlate the diverse datasets. The ultimate goal is to construct a more complete and interconnected model of the system under investigation.

Table 2: Examples of Integrated Analytical Platforms for Carboxylic Acid Analysis

Platform 1 Platform 2 Type of Information Gained Application Example Reference
Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS) Broader coverage of volatile and non-volatile metabolites. Comprehensive metabolomic profiling of biological samples. nih.govmdpi.com
Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Confident structural elucidation and quantification. Identification and characterization of pharmaceutical impurities. sigmaaldrich.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pentafluorobenzyl bromide
Benzyl chloroformate
N,O-Bis(trimethylsilyl)trifluoroacetamide
N-methyl-N-(trimethylsilyl)trifluoroacetamide
3-nitrophenylhydrazine

Biological and Biochemical Research Contexts of 2,2 Dipropylpentanoic Acid

2,2-Dipropylpentanoic Acid as a Research Impurity in Pharmaceutical Development

This compound, also known by synonyms such as 2,2-dipropylvaleric acid and tripropylacetic acid, is a branched-chain carboxylic acid. ontosight.ainih.gov It is recognized within the pharmaceutical industry primarily as a known impurity of Valproic acid (di-N-propyl acetic acid), an established antiepileptic drug. klivon.comjbino.com As such, it is designated as "Valproic Acid Impurity D" in the European Pharmacopoeia (EP). nih.govklivon.com The presence of such impurities in active pharmaceutical ingredients (APIs) can arise from various stages, including the synthesis process, degradation of the final product, or the use of specific reagents and materials during manufacturing. nih.gov The identification and control of these unwanted chemicals are critical aspects of pharmaceutical development and manufacturing. nih.gov

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₁₁H₂₂O₂ nih.govklivon.com
Molecular Weight 186.29 g/mol nih.govklivon.com
CAS Number 52061-75-3 nih.govklivon.com
Physical Form White crystalline solid ontosight.ai

| Solubility | Slightly soluble in water; soluble in organic solvents | ontosight.ai |

This table provides a summary of the key chemical and physical properties of this compound.

Impurity profiling is a systematic process to identify, characterize, and quantify impurities in pharmaceutical products. biomedres.us This process is fundamental to ensuring the safety, efficacy, and stability of medications, as the presence of unwanted chemicals, even in trace amounts, can impact the drug's quality and therapeutic effect. nih.govbiomedres.us Regulatory bodies like the Food and Drug Administration (FDA) and European Medicines Agency (EMA), guided by standards such as the International Council for Harmonisation (ICH) guidelines, have established stringent limits for impurities. nih.govijpsjournal.com

The classification of this compound as a specified impurity in Valproic acid necessitates its monitoring during quality control. klivon.comjbino.com Advanced analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being a primary tool for separating, identifying, and quantifying impurities in drug substances. biomedres.us Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are frequently used for the definitive identification and characterization of impurities. nih.gov Ensuring that the level of this compound remains below the established qualification threshold is mandatory for regulatory compliance and to guarantee the safety and quality of the final drug product. nih.gov

Biochemical Pathways and Metabolism of Related Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids found in various organisms. oup.com Their metabolism is intricately linked to the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. oup.comresearchgate.net The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAAs into their corresponding branched-chain α-keto acids (BCKAs). researchgate.nethksmp.com

These BCKAs then undergo irreversible oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. researchgate.netnih.gov This step produces branched-chain acyl-CoA intermediates, which serve as key precursors for the synthesis of BCFAs. oup.comnih.gov For instance, the degradation of leucine, isoleucine, and valine can lead to the formation of acyl-CoA primers that are utilized by fatty acid synthase (FASN) to build branched fatty acid chains. nih.govportlandpress.com The metabolism of propionate (B1217596) can also contribute substrates to these pathways, influencing the synthesis of certain types of BCFAs. oup.com In some bacteria, an alternative pathway exists where externally supplied short branched-chain carboxylic acids can be directly activated into their corresponding acyl-CoA primers by acyl-CoA synthetases, bypassing the need for BCAA degradation. nih.govfrontiersin.org

Enzymatic Transformations and Biochemical Fate of Structurally Similar Compounds

The biochemical fate of branched-chain carboxylic acids is determined by the action of several enzyme families that catalyze their transformation.

Acyl-CoA Synthetases : These enzymes activate carboxylic acids by converting them into their corresponding acyl-CoA thioesters. This activation is a crucial step that prepares the fatty acids for participation in various metabolic pathways, including degradation or incorporation into complex lipids. nih.gov Short- and branched-chain-specific acyl-CoA synthetases can directly utilize branched-chain carboxylic acids as substrates. nih.govfrontiersin.org

Carboxylic Acid Reductases (CARs) : This enzyme family catalyzes the selective, single-step reduction of a carboxylic acid to its corresponding aldehyde. nih.govsci-hub.se CARs are versatile and can act on a wide range of aliphatic and aromatic carboxylic acids. nih.govresearchgate.net The reaction requires ATP for carboxylate activation and NADPH as the reducing agent. sci-hub.seresearchgate.net The resulting aldehydes can be intermediates for the synthesis of other molecules or may be further reduced to alcohols by endogenous reductases. sci-hub.se

Aldehyde Oxidoreductases (AORs) : AORs are another class of enzymes that can reduce carboxylic acids to aldehydes. nih.gov They exhibit a broad substrate spectrum, including short-chain and branched-chain aliphatic acids. nih.gov

Table 2: Key Enzymes in the Metabolism of Branched-Chain Carboxylic Acids

Enzyme Family Function Cofactors/Requirements Significance
Acyl-CoA Synthetases Activates carboxylic acids to acyl-CoA thioesters ATP Prepares acids for further metabolism (e.g., degradation, synthesis) nih.gov
Acyl-CoA Dehydrogenases Catabolizes acyl-CoA derivatives - Competes for substrates used in fatty acid biosynthesis nih.govfrontiersin.org
Carboxylic Acid Reductases (CARs) Reduces carboxylic acids to aldehydes ATP, NADPH Synthesis of aldehydes as end-products or intermediates sci-hub.seresearchgate.net

| Aldehyde Oxidoreductases (AORs) | Reduces carboxylic acids to aldehydes | Redox mediators | Broad substrate activity, including branched-chain acids nih.gov |

This table outlines the functions and significance of major enzyme families involved in the transformation of branched-chain carboxylic acids.

Interactions of Branched-Chain Carboxylic Acids with Biological Macromolecules

Branched-chain carboxylic acids and their metabolites can interact with various biological macromolecules, leading to significant physiological effects. These interactions primarily involve proteins (enzymes and receptors) and cellular membranes.

The interaction with proteins can be inhibitory or activating. For example, intermediates in BCAA metabolism can inhibit the activity of key enzymes in other pathways, such as the pyruvate (B1213749) dehydrogenase complex, which links glycolysis to the tricarboxylic acid (TCA) cycle. frontiersin.org Conversely, some BCFAs can activate transcription factors like PPARα, which regulates genes involved in lipid metabolism. oup.com Elevated levels of BCAAs and related metabolites can also directly activate signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth and metabolism. frontiersin.orgahajournals.org

Carboxylic acids can also directly affect the properties of cell membranes. nih.gov BCFAs are crucial components of bacterial membranes, where they help maintain appropriate membrane fluidity and permeability. oup.comnih.gov The introduction of novel, synthetic branched-chain carboxylic acids can lead to their incorporation into the membrane, resulting in the formation of "unnatural" fatty acids that can alter membrane fluidity. nih.gov In eukaryotes, the accumulation of carboxylic acids can lead to changes in membrane lipid composition, such as the ratio of saturated to unsaturated fatty acids, which is a mechanism of both cellular toxicity and adaptation. nih.gov

Mechanistic Investigations of Potential Biological Effects of Structurally Similar Compounds

Research into the biological effects of branched-chain carboxylic acids, often using structural analogues of Valproic acid, has revealed several underlying mechanisms of action. High-throughput transcriptomic studies on human hepatocytes exposed to a panel of VPA analogues have provided significant mechanistic insights. altex.org

These studies show that structurally similar carboxylic acids can induce highly similar patterns of gene expression, with potent analogues significantly affecting pathways related to free fatty acid synthesis and cellular stress responses. altex.org This suggests a shared mode of action among these compounds. The modulation of gene expression provides a mechanistic basis for observed in vivo effects, such as hepatic steatosis (fatty liver), which is a known side effect of some of these compounds. altex.org

Furthermore, disruptions in the catabolism of BCAAs, leading to an accumulation of these amino acids and their related keto-acids, are associated with negative impacts on cardiac energy metabolism and function. hksmp.com This accumulation can lead to mitochondrial dysfunction by interfering with critical energy-producing pathways like the TCA cycle and oxidative phosphorylation. frontiersin.org The resulting metabolic stress and lipotoxicity contribute to the pathophysiology of various metabolic diseases. ahajournals.org Pharmacological agents that inhibit the kinase responsible for deactivating the BCKD complex (BCKD kinase) can restore BCAA catabolism, lower plasma BCAA levels, and improve metabolic health in animal models, underscoring the importance of this pathway. nih.gov

Theoretical and Computational Chemistry Studies on 2,2 Dipropylpentanoic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, rooted in quantum mechanics, are employed to determine the electronic structure and other fundamental properties of molecules. ucm.esnih.gov These calculations can predict molecular geometries, energies, and reactivity.

The electronic structure of a molecule dictates its chemical behavior. mdpi.comsavemyexams.com For 2,2-dipropylpentanoic acid, quantum chemical calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. The carboxyl group (-COOH), for instance, is an electron-withdrawing group, influencing the reactivity of the entire molecule.

Calculations such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are used to predict reactivity. The HOMO-LUMO gap provides an indication of the molecule's stability and its tendency to undergo chemical reactions. A smaller gap generally suggests higher reactivity.

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C11H22O2 PubChem
Molecular Weight 186.29 g/mol PubChem
XLogP3 3.9 PubChem
Polar Surface Area 37.3 Ų PubChem
Rotatable Bond Count 5 PubChem
IUPAC Name This compound PubChem

Data sourced from PubChem CID 104067. nih.gov

Due to the flexibility of its propyl chains, this compound can exist in various spatial arrangements or conformations. maricopa.edu Conformational analysis involves calculating the energy of these different arrangements to identify the most stable (lowest energy) conformers. ethz.chmdpi.com This is typically done by systematically rotating the single bonds within the molecule and calculating the potential energy at each step.

The resulting energy landscape reveals the relative stabilities of different conformers and the energy barriers between them. The most stable conformer is the one that the molecule is most likely to adopt. For instance, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance. maricopa.edu

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ukaachen.de These simulations can provide a detailed view of how this compound interacts with itself and with other molecules, such as solvents or biological macromolecules.

By simulating the system at an atomistic level, MD can reveal information about intermolecular forces, such as hydrogen bonding and van der Waals interactions. For this compound, the carboxylic acid group is capable of forming strong hydrogen bonds, which can significantly influence its physical properties and how it interacts with its environment.

Computational Elucidation of Reaction Mechanisms

Computational chemistry can be used to explore the pathways of chemical reactions involving this compound. mdpi.com This involves identifying the reactants, products, and any intermediate structures, as well as the transition states that connect them.

A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from a reactant to a product. elifesciences.orgst-andrews.ac.ukelifesciences.org Quantum chemical calculations can be used to locate and characterize these transition states. mdpi.com The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

By mapping the entire reaction path, from reactants through the transition state to products, chemists can gain a detailed understanding of the reaction mechanism. mdpi.com This includes identifying which bonds are broken and formed and in what sequence.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Analogues

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physical properties (QSPR). researchgate.netnih.govmdpi.comresearchgate.net

For analogues of this compound, QSAR models can be developed to predict their biological effects based on various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. mdpi.com By establishing a mathematical relationship between these descriptors and the observed activity, it becomes possible to predict the activity of new, unsynthesized analogues. This approach is valuable in guiding the design of new compounds with desired properties. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
2,2-Diphenylpropionic acid

Application of Machine Learning and Cheminformatics in this compound Research

The fields of machine learning and cheminformatics offer powerful computational tools to accelerate drug discovery and development. mdpi.comsemanticscholar.org For a compound like this compound, an analog of the established anticonvulsant Valproic Acid (VPA), these methods are particularly valuable for predicting its pharmacological and toxicological properties, and for guiding the design of new, potentially safer and more potent derivatives. mdpi.comnih.govnih.gov The core principle is to build predictive models that correlate a compound's structural or physicochemical features with its biological activity. nih.govmdpi.com

Machine learning algorithms can be trained on datasets of molecules with known properties to learn these complex relationships. nih.gov In the context of this compound and related VPA analogs, research efforts are often focused on improving anticonvulsant efficacy while mitigating adverse effects like teratogenicity and hepatotoxicity, which are significant concerns with VPA. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a prominent cheminformatics approach used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov For this compound, a QSAR study would typically involve a dataset of VPA analogs with experimentally determined anticonvulsant activities.

The process involves calculating a set of numerical values known as molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic and physicochemical properties. Machine learning algorithms, such as multiple linear regression, k-nearest neighbors (kNN), support vector machines (SVM), and neural networks, are then employed to build a predictive model. nih.govnih.gov

A validated QSAR model can then be used to predict the anticonvulsant activity of novel, untested compounds like this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comnih.gov

Table 1: Examples of Molecular Descriptors for QSAR Analysis of this compound

Descriptor ClassSpecific Descriptor ExampleDescription
Topological Wiener IndexA measure of the sum of distances between all pairs of atoms in the molecular graph.
Molecular Connectivity Indices (e.g., ¹χ)Describes the degree of branching and complexity of the carbon skeleton.
Physicochemical LogP (Octanol-Water Partition Coefficient)Indicates the lipophilicity of the molecule, which affects its absorption and distribution.
Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability.
Electronic Dipole MomentMeasures the overall polarity of the molecule, influencing interactions with biological targets.
Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the molecule's ability to donate electrons in a chemical reaction.
3D Descriptors Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent, influencing solubility.
Molecular VolumeThe three-dimensional space occupied by the molecule.

This table presents a selection of descriptor types that would be calculated and used as input for building a QSAR model.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A significant hurdle in drug development is the failure of candidates due to poor pharmacokinetic (ADMET) profiles. phcogj.com In silico ADMET prediction, powered by machine learning, is a crucial tool for early-stage assessment of drug-likeness. nih.govresearchgate.netcsmres.co.uk For this compound, predicting its ADMET properties is essential, especially given the known toxicity issues of its parent compound, VPA. nih.govnih.gov

Machine learning models are trained on large databases of compounds with known ADMET characteristics. These models can then predict properties for new molecules, such as:

Absorption: Predicting human intestinal absorption (HIA) or blood-brain barrier (BBB) permeability. nih.gov

Metabolism: Identifying potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. phcogj.com

Toxicity: Predicting potential for hepatotoxicity, carcinogenicity, or inhibition of the hERG channel (which can lead to cardiotoxicity). phcogj.com

By applying these predictive models to this compound, researchers can gain early insights into its potential viability as a drug candidate and identify possible liabilities that may need to be addressed through further structural modification.

Table 2: In Silico ADMET Profile Prediction for a Hypothetical VPA Analog

PropertyPredicted Value/ClassificationImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Blood-Brain Barrier PermeabilityHighLikely to reach targets within the central nervous system.
Distribution
Plasma Protein BindingModerateA reasonable fraction of the drug would be free to exert its effect.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
CYP3A4 InhibitorYesPotential for interactions with other drugs metabolized by this key enzyme.
Toxicity
hERG InhibitionLow RiskReduced likelihood of causing cardiac arrhythmias.
HepatotoxicityPredicted PositiveA significant potential liability requiring experimental investigation.
Ames MutagenicityPredicted NegativeLow likelihood of being mutagenic.

This table illustrates the type of predictive data that can be generated using cheminformatics tools to guide the development of compounds like this compound.

Environmental Fate and Transport Research of 2,2 Dipropylpentanoic Acid

Environmental Degradation Pathways of Branched-Chain Carboxylic Acids

The degradation of a chemical compound in the environment can occur through non-biological (abiotic) and biological (biotic) processes. The molecular structure of 2,2-dipropylpentanoic acid, particularly its extensive branching, plays a critical role in its susceptibility to these degradation mechanisms.

Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis)

Abiotic degradation involves the breakdown of chemical substances by non-living environmental factors. For organic acids, the primary mechanisms include photolysis (breakdown by light) and hydrolysis (reaction with water).

Photolysis: This process involves the degradation of a compound through the absorption of light energy. While direct photolysis in the atmosphere is a major degradation pathway for many pollutants, the persistence of a compound is often evaluated by its reaction with hydroxyl (OH⁻) radicals. herts.ac.uk The rate of this reaction can indicate the potential for long-range atmospheric transport. herts.ac.uk

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Carboxylic acids can be formed through the hydrolysis of other compounds, such as esters. google.comvulcanchem.com For instance, the herbicide DCPA degrades via hydrolysis into mono-acid and di-acid metabolites. epa.gov While this compound itself is stable, some of its ester derivatives can undergo hydrolysis. vulcanchem.comcore.ac.uk The process is generally slow for stable carboxylic acids unless facilitated by specific catalysts or conditions.

Biotic Degradation Mechanisms (e.g., microbial degradation)

Biotic degradation, primarily driven by microorganisms like bacteria and fungi, is a crucial pathway for the removal of organic compounds from the environment. mdpi.comresearchgate.net This process typically involves enzymes that break down complex molecules into simpler ones that can be used as a source of carbon and energy. ij-aquaticbiology.comwikipedia.orgnih.gov

However, the structure of this compound presents a significant challenge to microbial breakdown. Research on xenobiotic branched-chain carboxylic acids (BCCAs) in anaerobic river sediments has shown that the degree of branching is a critical factor influencing degradation. nih.gov An anaerobic consortium was able to degrade BCCAs with tertiary carbons through beta-oxidation. nih.gov In stark contrast, the same consortium could not degrade BCCAs that possess quaternary carbons, such as this compound. nih.gov

The presence of a quaternary carbon at the alpha or beta position on the carbon chain interferes with the standard beta-oxidation mechanisms that microbes use to break down fatty acids. nih.gov This structural recalcitrance suggests that compounds like this compound are likely to be persistent in the environment, accumulating in sediments and potentially impacting the natural cycling of organic carbon. nih.gov

Summary of Degradation Potential for Branched-Chain Carboxylic Acids

Carbon StructureDegradation Potential by Beta-OxidationReference
Tertiary Carbon Degradable by anaerobic consortium nih.gov
Quaternary Carbon Not degradable by anaerobic consortium nih.gov

Environmental Partitioning and Distribution Modeling

Environmental partitioning describes how a chemical distributes itself among different environmental compartments: air, water, and soil or sediment. libretexts.org This behavior is governed by the chemical's physicochemical properties, such as its water solubility, vapor pressure, and partition coefficients.

Air, Water, and Soil Compartmentalization

The distribution of this compound is influenced by its nature as an ionizable organic compound. ecetoc.org Its behavior depends on the pH of the surrounding environment, which determines the degree of ionization. herts.ac.uklibretexts.org

Air: The tendency of a chemical to move from water to air is indicated by its Henry's Law constant. herts.ac.uk For carboxylic acids, partitioning into the atmosphere can be complex, involving not just the neutral molecule but also its dissociated (ionic) form, and can be influenced by adsorption to aerosol particles. eeer.org Fugacity models, which predict environmental distribution, often indicate that a significant fraction of similar persistent pollutants can end up in the atmosphere, facilitating long-range transport. mdpi.com

Water: As an acid, this compound is slightly soluble in water. ontosight.ai In aquatic systems, its partitioning between water and sediment is largely determined by its organic carbon-water (B12546825) partition coefficient (Koc). nih.gov The pKa of the acid is a critical parameter, as it dictates the balance between the neutral form, which is more likely to sorb to organic matter, and the anionic form, which is more water-soluble. ecetoc.org

Soil and Sediment: The sorption of a chemical to soil or sediment reduces its concentration in the water phase and limits its mobility. oregonstate.edu The octanol-water partition coefficient (LogP or Kow) is often used as a surrogate to estimate this sorption tendency. herts.ac.uk With a predicted XlogP of 3.9, this compound has a moderate tendency to partition from water into organic phases like soil organic matter. nih.gov However, in its ionized form, its affinity for the water phase increases. libretexts.org

Mobility and Persistence in Environmental Matrices

The mobility of a chemical refers to its ability to move through the environment, while persistence is a measure of how long it remains intact before degrading. oregonstate.edu Substances that are both persistent and mobile (PM substances) are of particular concern because they have a high potential to contaminate water resources far from their point of release. nih.govumweltbundesamt.de

Leaching Potential to Groundwater

Leaching is the process by which chemicals are transported through the soil profile with percolating water, potentially contaminating groundwater. oregonstate.edu The potential for a substance to leach is a function of its persistence in soil and its mobility. nih.gov

The structural characteristics of this compound suggest a high potential for both persistence and mobility.

Persistence: As established, the quaternary carbon structure of this compound makes it highly resistant to microbial degradation, a primary pathway for breakdown in soil. nih.gov This resistance leads to a long environmental half-life, fulfilling the "persistent" (P) criterion. nih.gov

Mobility: A substance is considered mobile if it has a low tendency to sorb to soil and sediment. umweltbundesamt.de This is often characterized by a low organic carbon-water partition coefficient (log Koc ≤ 4.5). umweltbundesamt.de While the neutral form of this compound has a moderate lipophilicity (XlogP = 3.9), its anionic form, prevalent in neutral or alkaline soils, is much more water-soluble and less likely to sorb to organic matter. nih.govecetoc.org This increases its mobility. Studies on other persistent acid metabolites have shown that they are mobile in the field and have the potential to leach into water. epa.gov

Given its high resistance to degradation and the increased mobility of its anionic form, this compound is expected to have a significant leaching potential, posing a risk to groundwater quality. epa.govnih.gov

Advanced Environmental Monitoring and Detection Strategies for Carboxylic Acids

The environmental monitoring of carboxylic acids, including branched-chain compounds like this compound, is crucial for understanding their distribution, persistence, and potential ecological impact. ecetoc.orgresearchgate.net Due to the inherent properties of carboxylic acids, such as high polarity and, in some cases, low volatility, their detection in complex environmental matrices like water, soil, and air requires sophisticated analytical strategies. waterquality.gov.au While specific environmental monitoring data for this compound is not widely available in published literature, the methodologies applied to other carboxylic acids provide a strong framework for its detection and quantification. ecetoc.orggcu.ac.uk

Advanced analytical techniques are essential for achieving the low detection limits and high selectivity needed for environmental analysis. waterquality.gov.au The choice of method often depends on the specific carboxylic acid, the environmental matrix, and the research objectives. researchgate.net

Chromatographic and Spectrometric Techniques

Liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the cornerstones of modern organic acid analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds. For non-volatile compounds like many carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability. waterquality.gov.au Common derivatization techniques include silylation (e.g., using N,O-bis-(trimethylsilyl)trifluoroacetamide - BSTFA) and alkylation. waterquality.gov.au This method offers high resolution and sensitivity, with detection limits reported in the nanogram-per-liter (ng/L) range for some carboxylic acids in water. waterquality.gov.au

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for polar, non-volatile, and thermally labile compounds, making it a preferred method for many carboxylic acids without the need for derivatization. researchgate.net Techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap (OT-MS), provide excellent sensitivity, selectivity, and the ability to identify unknown compounds. gcu.ac.uknih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is particularly useful for resolving isomers and reducing matrix interference. ilo.org

Ion Chromatography (IC): IC is a specialized technique for the analysis of ionic compounds. ontosight.aiepa.gov It separates analytes based on ion-exchange interactions with the stationary phase and often uses a conductivity detector. epa.gov IC is effective for separating a wide range of inorganic and organic ions, including carboxylic acids, in various environmental samples. ontosight.ai

Real-Time and Direct-Injection Methods

Recent advancements have focused on developing methods for real-time or near-real-time analysis, which can provide immediate insights into environmental processes.

Extractive Electrospray Ionization Mass Spectrometry (EESI-MS): This technique allows for the real-time detection of organic compounds in aerosols. It has been demonstrated to identify carboxylic acid functional groups in complex mixtures by observing specific sodium adducts, such as [M – H + 2Na]⁺. europa.eu This capability is valuable for studying the atmospheric formation of acidic compounds. europa.eu

Direct-Injection Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART-MS) can offer rapid analysis with minimal sample preparation. researchgate.net When combined with pre-concentration steps like solid-phase extraction, DART-MS can achieve very low detection limits for certain contaminants. researchgate.net

Sample Preparation and Derivatization

Effective sample preparation is critical to remove interfering substances from the matrix and concentrate the analytes of interest. Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating carboxylic acids from water samples before instrumental analysis. core.ac.uk

Derivatization remains a key strategy, particularly for GC-MS analysis, but also to enhance ionization efficiency in LC-MS. researchgate.netnih.gov Microwave-assisted derivatization has been shown to be a rapid and efficient method for the silylation of carboxylic acids. waterquality.gov.au

The following table summarizes some of the advanced analytical strategies applicable to the detection of carboxylic acids in environmental samples.

Analytical TechniquePrincipleTypical AnalytesKey Findings/Applications
GC-MS with Derivatization Separation of volatile compounds followed by mass-based detection. Requires chemical modification (e.g., silylation) to increase volatility of polar analytes.Mono-, di-, and tricarboxylic acids. waterquality.gov.auAchieves low detection limits (0.6-15 ng/L in water) with high precision and recovery. Microwave-assisted derivatization can significantly speed up sample preparation. waterquality.gov.au
UHPLC-OT-MS High-resolution liquid chromatography for separation, coupled with high-resolution mass spectrometry for accurate mass measurement and identification.Trace-level mono- and di-carboxylic acids. nih.govEnables quantification at low nanomolar concentrations in complex matrices by enhancing ionization efficiency and reducing background interference. nih.gov
LC-MS/MS Chromatographic separation followed by two stages of mass analysis for high selectivity and quantification of specific analytes.Isomeric compounds (e.g., perfluoroalkyl ether carboxylic acids). ilo.orgCrucial for distinguishing between structurally similar isomers that may co-elute, preventing misidentification and ensuring accurate quantification. ilo.org
Ion Chromatography (IC) Separation based on ionic or polar interactions with a stationary phase, typically followed by conductivity detection.A wide range of ionic and ionogenic compounds, including short-chain fatty acids. ontosight.aiEffective for analyzing carboxylic acids in various liquid, solid, and gaseous matrices. ontosight.ai
EESI-MS Real-time analysis of aerosol-phase compounds by extractive electrospray ionization.Carboxylic acids in atmospheric aerosols. europa.euAllows for the real-time observation of carboxylic acid formation in complex aerosol mixtures, identifying them by specific ion adducts. europa.eu

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 2,2-dipropylpentanoic acid in Valproic Acid formulations?

  • High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for identifying and quantifying this compound as an impurity. These techniques should employ validated protocols with reference standards (e.g., EP Impurity D) to ensure specificity and sensitivity. Deuterated analogs (e.g., 2-propylpentanoic acid-d15) may serve as internal standards for improved accuracy .

Q. What synthetic pathways lead to the formation of this compound, and how can side reactions be minimized?

  • The compound is a byproduct of Valproic Acid synthesis, typically arising from incomplete alkylation or propyl group migration. Reaction optimization (e.g., controlling temperature, catalyst loading, and stoichiometry) can reduce its formation. Kinetic studies and real-time monitoring via inline spectroscopy (e.g., FTIR) are recommended to track intermediate species and adjust conditions dynamically .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Follow Material Safety Data Sheet (MSDS) guidelines: use personal protective equipment (PPE), including nitrile gloves and safety goggles. Ensure adequate ventilation or fume hoods to avoid inhalation. Spills should be neutralized with inert absorbents and disposed of via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic retention times for this compound across different studies?

  • Discrepancies may arise from column chemistry (e.g., C18 vs. phenyl-hexyl), mobile phase composition (pH, organic modifiers), or temperature. Cross-validate methods using orthogonal techniques (e.g., ion-pair chromatography) and reference retention indices from collaborative studies. Document column lot numbers and equilibration times to ensure reproducibility .

Q. What strategies improve the separation of this compound from structurally similar impurities like 2-ethylpentanoic acid?

  • Gradient elution with acetonitrile/water (0.1% formic acid) on a polar-embedded C18 column enhances resolution. For co-eluting peaks, employ tandem mass spectrometry (MS/MS) with selective ion monitoring or derivatization (e.g., esterification) to alter retention behavior. Method robustness should be tested using forced degradation samples .

Q. How can researchers address contradictory pharmacokinetic data for this compound in preclinical models?

  • Cross-species variability in metabolism (e.g., cytochrome P450 activity) or sampling timepoints may explain contradictions. Conduct mass balance studies with radiolabeled this compound to track distribution and elimination. Validate findings against in vitro hepatocyte models and adjust for protein-binding differences .

Q. What methodologies ensure accurate quantification of this compound in complex biological matrices (e.g., plasma)?

  • Use stable isotope-labeled internal standards (e.g., 2-propylpentanoic acid-d15) to correct for matrix effects in LC-MS. Validate recovery rates via spike-and-recovery experiments and assess ion suppression/enhancement using post-column infusion. Limit of quantification (LOQ) should be established through signal-to-noise ratio (S/N ≥ 10) criteria .

Methodological Considerations

  • Data Validation : Compare results against pharmacopeial standards (e.g., EP Impurity D) and participate in interlaboratory proficiency testing .
  • Structural Confirmation : Confirm identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for propyl substituents and carboxylic acid protons .
  • Ethical Compliance : Adhere to OSHA standards (29 CFR 1910.1020) for occupational exposure monitoring and medical record accessibility during toxicity studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,2-Dipropylpentanoic acid
Reactant of Route 2
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2,2-Dipropylpentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.